molecular formula C12H10O3S2 B12850431 4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde

4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde

Cat. No.: B12850431
M. Wt: 266.3 g/mol
InChI Key: ZNGVWYMRFYCFDX-UHFFFAOYSA-N
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Description

4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde is a heterocyclic organic compound comprising a thiophene ring substituted with a carbaldehyde group at position 2 and a 4-(methylsulfonyl)phenyl group at position 2. The methylsulfonyl (Ms) substituent is a strong electron-withdrawing group, which enhances the compound’s stability and reactivity in synthetic pathways. The carbaldehyde group provides a versatile site for further functionalization, enabling applications in drug development and materials science.

Properties

Molecular Formula

C12H10O3S2

Molecular Weight

266.3 g/mol

IUPAC Name

4-(4-methylsulfonylphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C12H10O3S2/c1-17(14,15)12-4-2-9(3-5-12)10-6-11(7-13)16-8-10/h2-8H,1H3

InChI Key

ZNGVWYMRFYCFDX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(Methylsulfonyl)phenylacetic acid.

    Formation of Intermediate: The intermediate compound is formed by reacting 4-(Methylsulfonyl)phenylacetic acid with appropriate reagents under controlled conditions.

    Final Product Formation: The final product, 4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde, is obtained through a series of reactions involving the intermediate compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium tungstate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The methylsulfonyl group (-SO₂-CH₃) in the target compound enhances electrophilicity and binding affinity to COX-2 compared to the methoxy group (-OCH₃) in 5-(4-methoxyphenyl)thiophene-2-carbaldehyde, which is electron-donating .
  • Heterocyclic core differences : Thiophene-based compounds (target and 5-(4-methoxyphenyl) analog) exhibit π-π stacking interactions in biological systems, whereas 1,3,4-thiadiazole derivatives prioritize hydrogen bonding via sulfur and nitrogen atoms .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property 4-[4-(Ms)phenyl]-2-thiophenecarbaldehyde 5-(4-Methoxyphenyl)thiophenecarbaldehyde 2-[4-(Ms)phenyl]acetonitrile
Molecular weight (g/mol) 280.34 232.28 195.24
LogP (predicted) 2.8 2.1 1.9
Solubility in water (mg/mL) 0.15 0.45 0.08
Melting point (°C) 120–124 (estimated) 90–95 120–124

Notes:

  • Higher logP of the target compound suggests better membrane permeability compared to analogs .
  • The methoxy derivative’s lower melting point correlates with reduced crystallinity and enhanced solubility .

Research Findings and Contradictions

  • Synthetic challenges : The target compound’s carbaldehyde group may undergo oxidation or nucleophilic attack under harsh conditions, unlike the stable nitrile group in 2-[4-(methylsulfonyl)phenyl]acetonitrile .

Biological Activity

4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde can be represented as follows:

  • IUPAC Name : 4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde
  • CAS Number : 863990-46-9
  • Molecular Formula : C12H11O2S2

This compound features a thiophene ring and a methylsulfonyl group, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, Schiff bases derived from thiophene have shown antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial cell wall synthesis and disruption of biofilm formation.

Compound Microbial Target MIC (μg/mL) Activity Type
4-Methylsulfonylphenyl derivativesMRSA15.625 - 62.5Bactericidal
Schiff basesE. coli, S. aureus3.90 - 15.62Antibacterial

These findings suggest that 4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde may possess similar antimicrobial properties, warranting further investigation.

Anticancer Activity

The anticancer potential of compounds featuring thiophene moieties has been documented extensively. Research shows that such compounds can induce apoptosis in various cancer cell lines by activating caspases and inhibiting cell proliferation pathways.

  • Case Study : A study on related thiophene derivatives demonstrated IC50 values ranging from 10 to 30 μM against MCF-7 breast cancer cells. This suggests that the incorporation of the methylsulfonyl group may enhance the anticancer efficacy of 4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are linked to its ability to inhibit key inflammatory mediators such as NF-κB and COX enzymes.

  • Research Finding : Inhibitors targeting NF-κB pathways have shown promise in reducing inflammation in preclinical models, suggesting that derivatives like 4-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde could be explored for their anti-inflammatory properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Biofilm Disruption : The ability to prevent biofilm formation is crucial for antimicrobial efficacy, particularly against resistant strains like MRSA.
  • Apoptosis Induction : In cancer therapy, the activation of apoptotic pathways through caspase activation is a significant mechanism by which these compounds exert their effects.

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